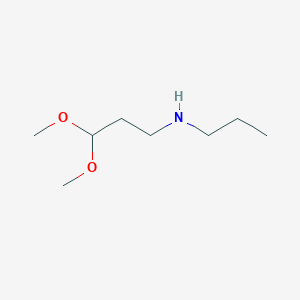
1-(3,3,3-Trifluoropropyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound with the molecular formula C7H17F3OSi2. It is a derivative of disiloxane, characterized by the presence of trifluoropropyl and tetramethyl groups. This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
準備方法
The synthesis of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction. This reaction is catalyzed by platinum-based catalysts and involves the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, forming organosilicon compounds.
Reduction: The compound can act as a reducing agent, particularly in the reduction of carboxamides to amines.
Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.
Common reagents used in these reactions include platinum catalysts, aldehydes, and carboxylic acids. The major products formed from these reactions are often organosilicon derivatives with varied functional groups.
科学的研究の応用
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane has several scientific research applications:
Chemistry: It is used as a hydride source in hydrosilylation reactions and as a reducing agent in organic synthesis.
Biology: The compound is utilized in the synthesis of biocompatible silicone materials for medical devices and implants.
Medicine: It is involved in the development of drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of silicone polymers and resins, which are essential in various industrial applications.
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane involves its ability to donate hydride ions in reduction reactions. The molecular targets include carbonyl compounds, which are reduced to their corresponding alcohols or amines. The pathways involved often include catalytic cycles facilitated by platinum or other transition metal catalysts.
類似化合物との比較
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the trifluoropropyl group and is used primarily as a reducing agent.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups and is used as a ligand in organometallic chemistry.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups and is used in the synthesis of silicone polymers.
The uniqueness of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane lies in its trifluoropropyl group, which imparts distinct chemical properties and enhances its utility in various applications.
特性
分子式 |
C7H16F3OSi2 |
|---|---|
分子量 |
229.37 g/mol |
InChI |
InChI=1S/C7H16F3OSi2/c1-12(2)11-13(3,4)6-5-7(8,9)10/h5-6H2,1-4H3 |
InChIキー |
QWAQDFKUORJAME-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si](C)(C)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


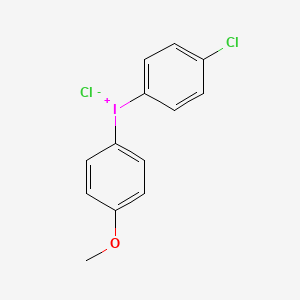

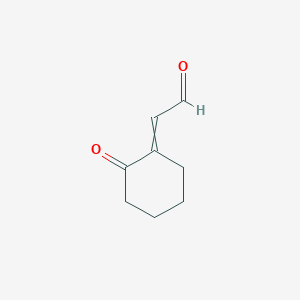
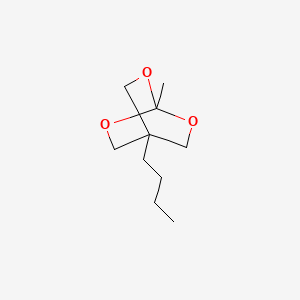
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
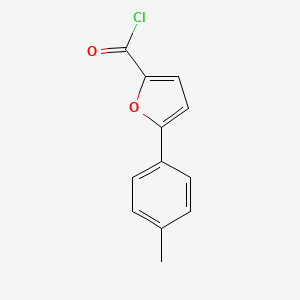

![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)


